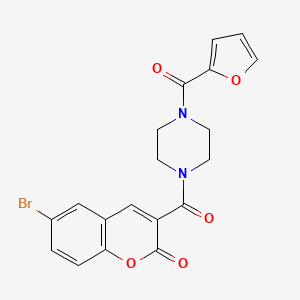
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride is a synthetic compound often explored in various fields of chemical and pharmaceutical research. Known for its distinct structural attributes, this compound holds potential in medical applications and synthetic organic chemistry due to its complex molecular configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride typically involves a multi-step process:
Initial Formation: : Begin with the creation of 6-methyl-3,4-dihydro-1H-carbazole through a cyclization reaction.
Alkylation: : Introduce a propan-2-ol group via an alkylation reaction.
Amidation: : Connect the tert-butylamino group through amidation under controlled conditions, often using a catalyst to facilitate the reaction.
Hydrochloride Formation: : The final compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production focuses on optimizing the yield and purity of the compound. This is achieved through:
Batch Processes: : Using large reactors to perform the multi-step reactions sequentially.
Continuous Flow Chemistry: : Modern techniques involve continuous flow processes that enhance efficiency and safety, reducing reaction times and improving scalability.
Purification: : Employing advanced chromatographic techniques to ensure high purity levels required for pharmaceutical applications.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation at the tert-butylamino group or the carbazole ring, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions typically target the carbazole ring, using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the carbazole or tert-butylamino sites, with reagents like alkyl halides or strong bases/acids.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.
Reduction: : Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: : Alkyl halides, sulfonates, with appropriate bases/acids to catalyze the reaction.
Major Products Formed
Oxidation: : Potential formation of ketones or aldehydes.
Reduction: : Production of fully or partially reduced carbazole derivatives.
Substitution: : Substituted carbazole or tert-butylamino derivatives, depending on the reagent used.
科学的研究の応用
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride finds extensive applications in:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological receptors and enzymes.
Medicine: : Explored for its potential use in therapeutic formulations, particularly in cardiovascular and neurological research.
Industry: : Utilized in the development of novel materials and catalysis.
作用機序
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific receptors or enzymes in the biological system.
Pathways Involved: : It may influence biochemical pathways related to signal transduction or metabolic regulation, depending on its structure-activity relationship.
類似化合物との比較
Unique Aspects
1-(tert-butylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride stands out due to its unique combination of a carbazole ring with a tert-butylamino group, which imparts distinct physicochemical properties.
Similar Compounds
1-(tert-butylamino)-3-(6-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride: : Shares a similar backbone but with a chlorine atom substitution, affecting its reactivity and application.
1-(tert-butylamino)-3-(6-fluoro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol hydrochloride: : Incorporates a fluorine atom, resulting in different chemical properties and potential biological interactions.
Conclusion
This compound is a compound of significant interest in multiple scientific domains due to its complex structure and versatile applications. Its synthetic pathways, chemical reactivity, and potential in various fields make it a noteworthy subject for ongoing research and industrial application.
特性
IUPAC Name |
1-(tert-butylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c1-14-9-10-19-17(11-14)16-7-5-6-8-18(16)22(19)13-15(23)12-21-20(2,3)4;/h9-11,15,21,23H,5-8,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLLYLJNUIFFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2500550.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2500554.png)


![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2500560.png)
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)

